
Tribenzo(a,c,j)naphthacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzo(a,c,j)naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C30H18. It is a complex organic compound characterized by its extended conjugated system, which imparts unique electronic and optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Tribenzo(a,c,j)naphthacene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzo(a,c,j)naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
Tribenzo(a,c,j)naphthacene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its use in drug delivery systems and as a component of therapeutic agents.
Industry: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism by which Tribenzo(a,c,j)naphthacene exerts its effects is primarily through its interaction with molecular targets in biological systems. Its extended conjugated system allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions can lead to oxidative stress in cells, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tribenzo(a,d,g)coronene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Dibenzo(a,c)phenazine: Known for its use in organic light-emitting diodes (OLEDs).
Tribenzo(a,c,i)phenazine: Studied for its optoelectronic properties.
Uniqueness
Tribenzo(a,c,j)naphthacene is unique due to its specific molecular structure, which imparts distinct electronic and optical properties.
Propriétés
Numéro CAS |
215-96-3 |
|---|---|
Formule moléculaire |
C30H18 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
heptacyclo[16.12.0.03,16.04,9.010,15.020,29.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C30H18/c1-2-8-23-19(7-1)13-14-20-15-21-17-29-26-11-5-3-9-24(26)25-10-4-6-12-27(25)30(29)18-22(21)16-28(20)23/h1-18H |
Clé InChI |
SSUTVLAUGWQSDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=CC5=C(C=C4C=C32)C6=CC=CC=C6C7=CC=CC=C75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
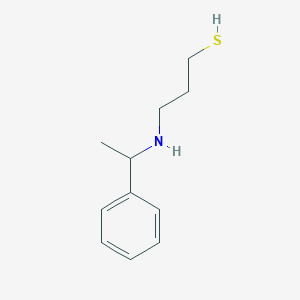
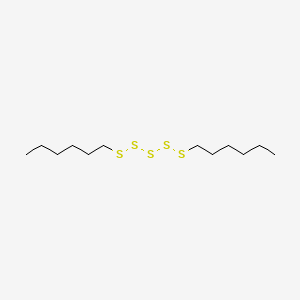

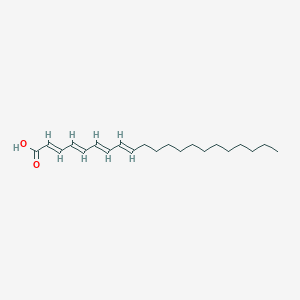
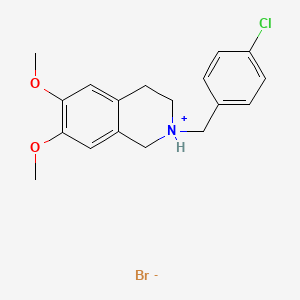
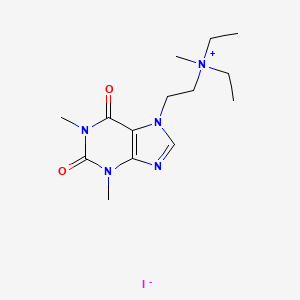
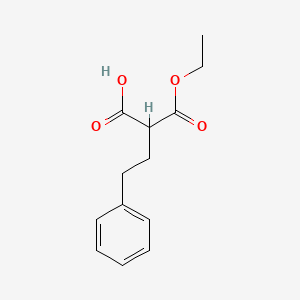
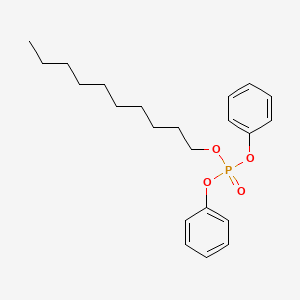
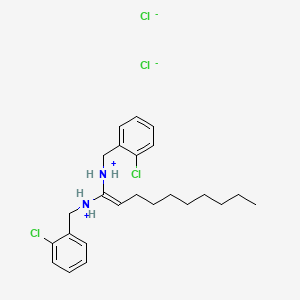
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
